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molecular formula C11H12O4 B3149208 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid CAS No. 668455-70-7

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Cat. No. B3149208
M. Wt: 208.21 g/mol
InChI Key: NAFITOVUIPDYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186746B2

Procedure details

To a solution of 2 (2.5 g, 11 mmol) in aqueous methanol (30 mL) was added KOH (1 eq, 630 mg). Reaction was heated to 50° C. for 12 hours before the addition of more KOH (630 mg). After 12 hours, the mixture was cooled, diluted with EtOAc and washed with 1M HCl. Aqueous layer was extracted with EtOAc (3×). Combined organic layers, dried over Na2SO4, and concentrated. Product was isolated as an off white solid and used without further purification.
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
630 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8])[CH:2]=[CH2:3].[OH-].[K+]>CO.CCOC(C)=O>[CH2:1]([O:4][C:5]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:6]=1[C:7]([OH:9])=[O:8])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)OC
Name
Quantity
630 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
630 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
WASH
Type
WASH
Details
washed with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Product was isolated as an off white solid
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C=C)OC1=C(C(=O)O)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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